molecular formula C18H25Cl2N7O2 B12357138 5-[[5-[2-(3-Aminopropoxy)-6-methoxyphenyl]pyrazolidin-3-yl]amino]pyrazine-2-carbonitrile;dihydrochloride

5-[[5-[2-(3-Aminopropoxy)-6-methoxyphenyl]pyrazolidin-3-yl]amino]pyrazine-2-carbonitrile;dihydrochloride

Cat. No.: B12357138
M. Wt: 442.3 g/mol
InChI Key: ULXSYAUOVKCVPG-UHFFFAOYSA-N
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Description

5-[[5-[2-(3-Aminopropoxy)-6-methoxyphenyl]pyrazolidin-3-yl]amino]pyrazine-2-carbonitrile;dihydrochloride is a complex organic compound known for its significant applications in medicinal chemistry. This compound is particularly noted for its role as an inhibitor of checkpoint kinase 1 (Chk1) and checkpoint kinase 2 (Chk2), making it a valuable candidate in cancer research and treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[[5-[2-(3-Aminopropoxy)-6-methoxyphenyl]pyrazolidin-3-yl]amino]pyrazine-2-carbonitrile involves multiple steps. One common method includes the reaction of 2-(3-aminopropoxy)-6-methoxyphenyl with pyrazolidin-3-ylamine under controlled conditions to form the intermediate compound. This intermediate is then reacted with pyrazine-2-carbonitrile to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-[[5-[2-(3-Aminopropoxy)-6-methoxyphenyl]pyrazolidin-3-yl]amino]pyrazine-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, primary amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

5-[[5-[2-(3-Aminopropoxy)-6-methoxyphenyl]pyrazolidin-3-yl]amino]pyrazine-2-carbonitrile has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential as a cancer therapeutic due to its inhibitory effects on Chk1 and Chk2.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The compound exerts its effects primarily through the inhibition of checkpoint kinase 1 (Chk1) and checkpoint kinase 2 (Chk2). These kinases play crucial roles in the DNA damage response and cell cycle regulation. By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-[[5-[2-(3-Aminopropoxy)-6-methoxyphenyl]pyrazolidin-3-yl]amino]pyrazine-2-carbonitrile apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to selectively inhibit Chk1 and Chk2 makes it particularly valuable in targeted cancer therapies .

Properties

Molecular Formula

C18H25Cl2N7O2

Molecular Weight

442.3 g/mol

IUPAC Name

5-[[5-[2-(3-aminopropoxy)-6-methoxyphenyl]pyrazolidin-3-yl]amino]pyrazine-2-carbonitrile;dihydrochloride

InChI

InChI=1S/C18H23N7O2.2ClH/c1-26-14-4-2-5-15(27-7-3-6-19)18(14)13-8-16(25-24-13)23-17-11-21-12(9-20)10-22-17;;/h2,4-5,10-11,13,16,24-25H,3,6-8,19H2,1H3,(H,22,23);2*1H

InChI Key

ULXSYAUOVKCVPG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OCCCN)C2CC(NN2)NC3=NC=C(N=C3)C#N.Cl.Cl

Origin of Product

United States

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